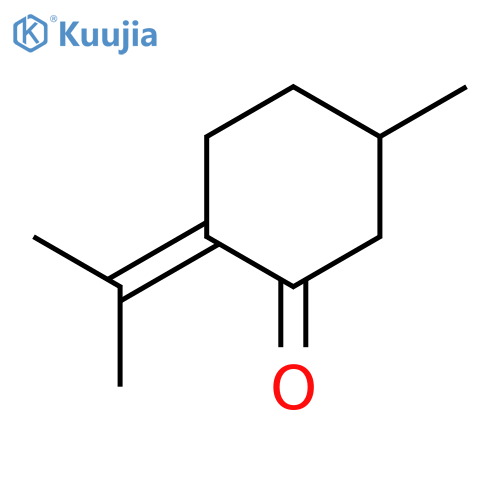Cas no 15932-80-6 ((RS)-Pulegone)

(RS)-Pulegone structure
商品名:(RS)-Pulegone
(RS)-Pulegone 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone,5-methyl-2-(1-methylethylidene)-
- 2-Isopropylidene-5-methylcyclohexanone
- 4(8)-p-Menthen-3-one
- 5-Methyl-2-(1-methylethylidene)cyclohexanone
- p-Menth-4(8)-en-3-one
- Pulegone
- 1-isopropylidene-4-methyl-2-cyclohexanone
- (RS)-Pulegone
-
- MDL: MFCD00001653
- インチ: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3
- InChIKey: NZGWDASTMWDZIW-UHFFFAOYSA-N
- ほほえんだ: CC(=C1CCC(C)CC1=O)C
計算された属性
- せいみつぶんしりょう: 152.12018
- どういたいしつりょう: 152.120115
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 匂いが心地よい液体
- 密度みつど: 0.9367
- ふってん: 234.73°C (rough estimate)
- フラッシュポイント: 92.5°C
- 屈折率: 1.4869 (estimate)
- PSA: 17.07
- LogP: 2.71190
- ようかいせい: 水に溶けず、エタノール/エチルエーテル/クロロホルムと混和可能
(RS)-Pulegone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20279-0.5g |
5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
15932-80-6 | 0.5g |
$25.0 | 2023-09-16 | ||
| Enamine | EN300-20279-5.0g |
5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
15932-80-6 | 5g |
$108.0 | 2023-05-31 | ||
| TRC | P840163-50mg |
(RS)-Pulegone |
15932-80-6 | 50mg |
$121.00 | 2023-05-17 | ||
| TRC | P840163-250mg |
(RS)-Pulegone |
15932-80-6 | 250mg |
$546.00 | 2023-05-17 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD223609-25g |
5-Methyl-2-(propan-2-ylidene)cyclohexanone |
15932-80-6 | 98+% | 25g |
¥3674.0 | 2022-09-06 | |
| TRC | P840163-50g |
(RS)-Pulegone |
15932-80-6 | 50g |
220.00 | 2021-07-19 | ||
| TRC | P840163-25g |
(RS)-Pulegone |
15932-80-6 | 25g |
120.00 | 2021-07-19 | ||
| Enamine | EN300-20279-2.5g |
5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
15932-80-6 | 2.5g |
$55.0 | 2023-09-16 | ||
| Enamine | EN300-20279-5g |
5-methyl-2-(propan-2-ylidene)cyclohexan-1-one |
15932-80-6 | 5g |
$108.0 | 2023-09-16 | ||
| TRC | P840163-500mg |
(RS)-Pulegone |
15932-80-6 | 500mg |
$965.00 | 2023-05-17 |
(RS)-Pulegone 関連文献
-
1. CCCXLIII.—The chemistry of the three-carbon system. Part XV. Pulegone and isopulegoneWilfred Eynon Hugh,George Armand Robert Kon,Reginald Patrick Linstead J. Chem. Soc. 1927 2585
-
2. Base-catalysed reaction of citronellal with phenolsWilliam S. Murphy,Anne Culhane,Brian Duffy,Sudersan Man Tuladhar J. Chem. Soc. Perkin Trans. 1 1992 3397
-
3. Terpene biosynthesis. Part IV. Biosynthesis of (+)-pulegone in Mentha pulegium L.D. V. Banthorpe,B. V. Charlwood,M. R. Young J. Chem. Soc. Perkin Trans. 1 1972 1532
-
4. Competitive anion formation in pulegone [p-menth-4(8)-en-3-one] synthesis of phenylmethylenepyransP. Crabbé,E. Díaz,J. Haro,G. Pérez,D. Salgado,E. Santos J. Chem. Soc. Perkin Trans. 1 1972 46
-
R. Ghosh,A. R. Todd,D. C. Wright J. Chem. Soc. 1941 137
15932-80-6 ((RS)-Pulegone) 関連製品
- 473-08-5((+)-a-Cyperone)
- 25677-40-1(2-Pentylidenecyclohexanone)
- 1011-12-7(2-Cyclohexylidene-cyclohexanone)
- 3391-90-0((S)-Pulegone)
- 100347-96-4(Bicyclo[4.1.0]heptan-3-one,1-methyl-4-(1-methylethylidene)-7-(3-oxobutyl)-, (1S,6R,7R)-)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
